molecular formula C10H16N2O B3374341 5-Propyl-3-pyrrolidin-2-ylisoxazole CAS No. 1018163-32-0

5-Propyl-3-pyrrolidin-2-ylisoxazole

Cat. No.: B3374341
CAS No.: 1018163-32-0
M. Wt: 180.25 g/mol
InChI Key: IAUIEWRFLJGUJS-UHFFFAOYSA-N
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Description

5-Propyl-3-pyrrolidin-2-ylisoxazole is a substituted isoxazole derivative featuring a five-membered heterocyclic core containing oxygen and nitrogen atoms. The compound is distinguished by a propyl group at the 5-position and a pyrrolidin-2-yl substituent at the 3-position of the isoxazole ring. Isoxazoles are widely studied for their applications in medicinal chemistry and materials science due to their electronic properties and metabolic stability .

Properties

IUPAC Name

5-propyl-3-pyrrolidin-2-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-4-8-7-10(12-13-8)9-5-3-6-11-9/h7,9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUIEWRFLJGUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018163-32-0
Record name 5-propyl-3-(pyrrolidin-2-yl)-1,2-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-3-pyrrolidin-2-ylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a propyl-substituted nitrile oxide with a pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization occurs under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Propyl-3-pyrrolidin-2-ylisoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Propyl-3-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

While direct pharmacological or physicochemical data for 5-Propyl-3-pyrrolidin-2-ylisoxazole are scarce, comparisons can be drawn with structurally related heterocycles, including oxazoles, thiazoles, and pyrazoles, based on substituent effects and heteroatom configurations.

Table 1: Structural and Functional Comparison of Selected Heterocycles

Compound Name Core Structure Key Substituents Heteroatoms Key Properties/Applications
This compound Isoxazole 5-propyl, 3-pyrrolidin-2-yl O, N High polarity; potential CNS activity*
5-(Pyridin-3-yl)oxazole Oxazole 5-pyridin-3-yl O, N Ligand for metal coordination
1-(4-Methylthiazol-5-yl)-... Thiazole 4-methyl, pyridinylmethyl S, N Enhanced metabolic stability
4-Imino-1-p-tolyl-... (Compound 2) Pyrazolopyrimidine p-tolyl, imino N Kinase inhibition

*Inferred from structural analogs.

Key Observations:

Heteroatom Influence: The oxygen in isoxazoles (vs. Pyrrolidine substituents (as in this compound) introduce a secondary amine, which may enhance binding to biological targets like GPCRs or ion channels.

Pyridine-containing analogs (e.g., 5-(Pyridin-3-yl)oxazole) exhibit metal-binding capabilities, suggesting divergent applications in catalysis or sensor technology .

Stability and Reactivity: Pyrazolopyrimidines (e.g., Compound 2 in ) undergo isomerization under specific conditions, highlighting the sensitivity of heterocyclic systems to reaction environments .

Safety Considerations :

  • Handling protocols for structurally related compounds (e.g., 5-(Pyridin-3-yl)oxazole) mandate respiratory and dermal protection (P95/NIOSH-standard respirators, chemical suits) , suggesting similar precautions are advisable for this compound.

Biological Activity

Overview

5-Propyl-3-pyrrolidin-2-ylisoxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines isoxazole and pyrrolidine moieties, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

This compound's structure allows for interactions with various biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its biofilm-forming capabilities. The compound demonstrated a promising ability to inhibit biofilm formation, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. For instance, similar compounds have been shown to interact with penicillin-binding proteins (PBPs) in bacteria, disrupting cell wall synthesis and leading to bacterial cell death . Further studies are required to elucidate the precise molecular targets of this compound.

Synthesis and Evaluation

A notable study synthesized a series of pyrrolidine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications in the chemical structure could enhance antimicrobial potency and selectivity against bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityBiofilm InhibitionCytotoxicity
This compoundModerateSignificantLow
3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazoleHighModerateModerate
3-Aminoalkyl derivativesHighLowHigh

This comparative analysis illustrates that while this compound shows moderate antimicrobial activity, it has significant biofilm inhibition properties with relatively low cytotoxicity, making it a suitable candidate for further drug development.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In-depth Mechanistic Studies : Understanding the exact pathways and molecular targets involved in its antimicrobial action.
  • Structure–Activity Relationship (SAR) Studies : Exploring modifications to enhance its efficacy and selectivity.
  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models to evaluate safety and efficacy before clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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